4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Catalog No.
S1768009
CAS No.
175281-76-2
M.F
C13H17NO7
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)but...

CAS Number

175281-76-2

Product Name

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid

Molecular Formula

C13H17NO7

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17)

InChI Key

DUIJUTBRRZCWRD-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O

The exact mass of the compound 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS 175281-76-2), widely known as the Holmes photolinker, is a specialized photolabile linker utilized in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. It features an α-methyl-6-nitroveratryl chromophore that enables the orthogonal, reagent-free release of carboxylic acids and peptides upon irradiation with 365 nm UV light. For procurement and material selection, this compound is specified when target molecules are highly sensitive to the strong acids (e.g., TFA) or bases typically required for standard resin cleavage. Its structural modifications—specifically the benzylic methyl group and the electron-donating methoxy substituent—provide significantly faster cleavage kinetics and higher yields compared to first-generation o-nitrobenzyl linkers, making it a critical raw material for high-throughput screening libraries and the synthesis of delicate biomolecules[1].

Substituting CAS 175281-76-2 with standard acid-labile linkers (such as Wang or Rink amide resins) fundamentally compromises the synthesis of acid-sensitive target molecules, leading to irreversible degradation during the final TFA cleavage step. Furthermore, attempting to substitute this specific compound with cheaper, unsubstituted o-nitrobenzyl photolinkers results in drastically slower photochemical cleavage rates. This prolonged UV exposure not only reduces the overall yield but also increases the risk of UV-induced side reactions or cross-linking in sensitive peptide sequences. The specific 4-carbon butanoic acid tether and the α-methyl group of the Holmes linker are engineered to ensure optimal steric accessibility and rapid photolysis, meaning that generic alternatives fail to meet the stringent yield and purity requirements of advanced solid-phase synthesis workflows [1].

Accelerated Photochemical Cleavage Rate via α-Methyl and Methoxy Substitution

The structural design of CAS 175281-76-2 incorporates an α-methyl group and veratryl-type alkoxy substitutions that significantly accelerate photolysis at 365 nm. Kinetic studies demonstrate that the addition of the benzylic methyl group alone increases the rate of cleavage by 5-fold compared to standard veratryl-based linkers, and dramatically outperforms unsubstituted o-nitrobenzyl baselines. This rapid cleavage minimizes the required UV exposure time, directly mitigating the risk of photo-degradation of sensitive target molecules [1].

Evidence DimensionPhotochemical cleavage rate at 365 nm
Target Compound Data5-fold rate acceleration (due to α-methyl group) + dramatic increase from alkoxy groups
Comparator Or BaselineUnsubstituted o-nitrobenzyl linkers and standard veratryl linkers
Quantified Difference>5-fold faster cleavage kinetics
ConditionsSolution and solid-phase photolysis at 365 nm in organic and aqueous media

Faster cleavage kinetics reduce UV exposure time, which is critical for preserving the structural integrity of sensitive peptides and maximizing procurement yields.

Orthogonal Reagent-Free Cleavage for Acid-Sensitive Synthesis

Unlike standard Wang or Rink amide linkers that require highly concentrated trifluoroacetic acid (TFA) for cleavage, the Holmes photolinker allows for 100% reagent-free cleavage using only 365 nm UV light. This orthogonality ensures that fully protected peptide fragments or acid-sensitive synthetic intermediates can be recovered intact from the solid support, a process that is chemically impossible with standard acid-labile baselines [1].

Evidence DimensionCleavage conditions and target molecule survival
Target Compound Data100% cleavage triggered by 365 nm light at neutral pH
Comparator Or BaselineWang resin / Rink amide resin (requires >90% TFA)
Quantified DifferenceComplete elimination of harsh acidic reagents during cleavage
ConditionsSolid-phase peptide synthesis (SPPS) of acid-sensitive sequences

Procuring this linker enables the synthesis of acid-sensitive therapeutics and fully protected peptide fragments that would otherwise be destroyed by standard TFA cleavage.

Superior Cleavage Efficiency in Organic Solvents

CAS 175281-76-2 exhibits highly efficient photolytic cleavage in both aqueous buffers and organic solvents (such as p-dioxane and methanol). In stark contrast, older photolabile baselines like the phenacyl linker show no detectable cleavage in organic solvents and cleave only slowly under aqueous conditions. This broad solvent compatibility allows for the direct release of highly hydrophobic compounds into organic media without the need for complex aqueous extraction steps [1].

Evidence DimensionCleavage efficiency in organic solvents
Target Compound DataEfficient and rapid cleavage in organic media (e.g., p-dioxane, methanol)
Comparator Or BaselinePhenacyl photolinkers (no detectable cleavage in organic solvents)
Quantified DifferenceBinary difference (efficient cleavage vs. zero detectable cleavage)
ConditionsPhotolysis at 365 nm in p-dioxane or methanol

This broad solvent compatibility streamlines downstream processing by allowing direct cleavage of hydrophobic targets into organic solvents.

High-Throughput On-Chip Combinatorial Synthesis

Leveraging its rapid UV-triggered cleavage, CAS 175281-76-2 is specified as a highly effective linker for droplet microarray platforms. It enables the nanomolar solid-phase synthesis of compound libraries followed by direct, reagent-free release into nanodroplets for immediate cell-based screening, eliminating intermediate purification steps [1].

Synthesis of Fully Protected Peptide Fragments

Because it cleaves orthogonally to standard Fmoc/tBu protecting groups, this photolinker is specified for synthesizing fully protected peptide fragments. These fragments can be cleaved from the resin at neutral pH using 365 nm light and subsequently used in convergent peptide synthesis or native chemical ligation without premature deprotection [2].

Formulation of Photoresponsive Hydrogels

The compound's well-defined photolytic degradation profile makes it a highly reliable cross-linking agent or tether in the formulation of photoresponsive hydrogels. It allows for the precise, spatio-temporally controlled release of embedded proteins or therapeutics upon targeted UV irradiation, a critical requirement for advanced biomaterial engineering [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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